N-Benzyl-2,3-dibromomaleimide
Overview
Description
N-Benzyl-2,3-dibromomaleimide is a chemical compound that is part of a broader class of maleimides, which are known for their utility in various synthetic applications. Maleimides, in general, are used as intermediates in organic synthesis and have significance in biological and chemical research due to their reactivity and ability to form polymers.
Synthesis Analysis
The synthesis of N-Benzyl-2,3-dibromomaleimide derivatives can be achieved through various methods. For instance, the dehydration of N-benzyloxy and N-hydroxymaleamic acids leads to the formation of N-benzyloxymaleimide, which can be further converted to maleimide derivatives through the addition of hydrogen bromide followed by isomerization and dehydrobromination . Additionally, maleimides can undergo nucleophilic substitution reactions to yield substituted products, which can be further manipulated to create complex structures such as pyrroloquinoxaline diones .
Molecular Structure Analysis
The molecular structure of N-Benzyl-2,3-dibromomaleimide and its derivatives has been studied using various spectroscopic techniques. For example, the structural and vibrational analyses of N-benzylmaleimide (NBM) have been conducted, revealing information about the stability of its conformers and dimeric forms . Furthermore, the molecular structure of related compounds, such as N-phenylmaleimide, has been investigated, providing insights into the dihedral angles between the planes of the benzene and imide rings .
Chemical Reactions Analysis
N-Benzyl-2,3-dibromomaleimide and its derivatives participate in a variety of chemical reactions. They can be used as photoinitiators for free-radical polymerization and have been shown to be efficient in bioconjugation reactions, particularly in the insertion into peptidic disulfide bonds while maintaining peptide conformation . The reactivity of these compounds is also evident in radical copolymerization processes, where they can affect the electron spin resonance (ESR) spectrum of propagating polymer radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzyl-2,3-dibromomaleimide derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and FT-Raman, as well as NMR spectroscopy, have been used to investigate the properties of these compounds. The experimental and theoretical vibrational spectra and chemical shifts of 2,3-dibromo-N-methylmaleimide, a related compound, have been studied, providing detailed information on the frequencies and structural parameters . These studies contribute to a deeper understanding of the physical and chemical behavior of maleimide derivatives.
Scientific Research Applications
1. Polymer Modification
N-Benzyl-2,3-dibromomaleimide has been utilized in polymer science. For example, Li et al. (2016) demonstrated the use of polynorbornene containing dibromomaleimide side groups for post-polymerization modification. This novel polymer platform allows for quantitative conversion of dibromomaleimide units on polymer side chains to dithiolmaleimide moieties, enhancing thermal stability and affecting fluorescent properties (Li, Sun, Ma, Zeng, & Jiang, 2016).
2. Vibrational Spectra Analysis
Karabacak, Çoruh, and Kurt (2008) focused on the experimental and theoretical vibrational spectra of 2,3-dibromo-N-methylmaleimide, a compound similar to N-Benzyl-2,3-dibromomaleimide. Their study provided insights into the molecular structure and spectral characteristics of such compounds (Karabacak, Çoruh, & Kurt, 2008).
3. Synthesis of Complex Molecules
The compound has been used in the synthesis of complex molecules. Wang et al. (2005) demonstrated its application in the scalable synthesis of a rebeccamycin analog, showcasing its utility in creating intricate molecular structures (Wang, Soundarajan, Liu, Zimmermann, & Naidu, 2005).
4. Conformational Studies
In a study by Ambrogi et al. (2013), 4-Aryl-3-bromo-N-benzylmaleimides and 3,4-biaryl-N-benzylmaleimides were synthesized from 3,4-dibromo-N-benzylmaleimide. This research contributed to understanding the stereodynamics and absolute configuration of such compounds (Ambrogi, Ciogli, Mancinelli, Ranieri, & Mazzanti, 2013).
5. Bioconjugation and Pegylation
Jones et al. (2012) explored the use of dibromomaleimides for bioconjugation and pegylation. They demonstrated the compound's efficacy in inserting into peptidic disulfide bonds, which is significant for applications in peptide and protein chemistry (Jones, Strickland, Schumacher, Caddick, Baker, Gibson, & Haddleton, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzyl-3,4-dibromopyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYLZHRCCNTQCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392657 | |
Record name | N-Benzyl-2,3-dibromomaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,3-dibromomaleimide | |
CAS RN |
91026-00-5 | |
Record name | N-Benzyl-2,3-dibromomaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2,3-dibromomaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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